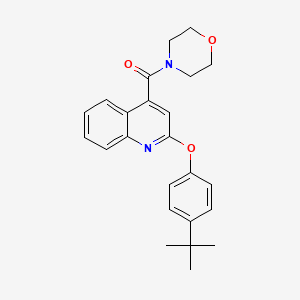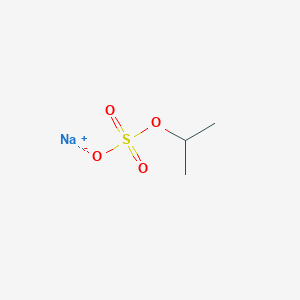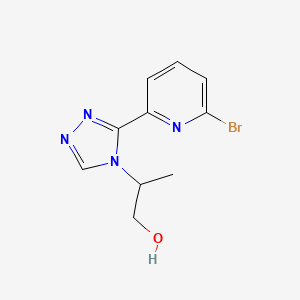![molecular formula C11H9BrN2O3 B12506250 ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12506250.png)
ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H9BrN2O3 and a molecular weight of 297.10 g/mol . This compound is part of the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate typically involves the reaction of a corresponding malonate derivative with phosphorus oxychloride (POCl3) under heating conditions . The reaction is carried out in a sealed tube at 150°C for about 3 hours, followed by the removal of excess POCl3 by distillation under reduced pressure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Formation of Derivatives: The compound can form various derivatives by reacting with different reagents, leading to products with potential biological activities.
Scientific Research Applications
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential antiviral and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrido[1,2-a]pyrimidine derivatives.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets involved may vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: This compound has a similar core structure but lacks the bromine atom, which may affect its reactivity and biological activity.
1,3,4-Oxadiazole and 1,3,4-Thiadiazole Substituted Pyrido[1,2-a]pyrimidines: These derivatives contain additional heterocyclic rings, which can enhance their biological activity and specificity.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused benzimidazole ring, which can provide different biological properties and applications.
This compound stands out due to its unique combination of a bromine atom and a pyrido[1,2-a]pyrimidine core, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H9BrN2O3 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
ethyl 7-bromo-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-5-10(15)14-6-7(12)3-4-9(14)13-8/h3-6H,2H2,1H3 |
InChI Key |
BLPITTYLNBUHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)

![4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)
![3-Hydroxy-2-[(triphenylmethyl)amino]butanoic acid; diethylamine](/img/structure/B12506189.png)


![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)

![2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12506220.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506233.png)
![4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12506235.png)
![9-{[4-(3,4-Dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoic acid](/img/structure/B12506241.png)

![2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile](/img/structure/B12506260.png)
